molecular formula C22H25N3OS B10990304 3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide

Cat. No.: B10990304
M. Wt: 379.5 g/mol
InChI Key: KVUPWMMVFWOZHZ-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a benzyl halide and piperidine.

    Formation of Propanamide Linker: The final step involves the coupling of the benzothiazole and piperidine moieties through a propanamide linker, which can be achieved using standard amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-yl)-N-(1-phenylpiperidin-4-yl)propanamide
  • 3-(1,3-benzothiazol-2-yl)-N-(1-methylpiperidin-4-yl)propanamide

Uniqueness

3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its benzylpiperidine moiety, for example, may enhance its binding affinity to certain molecular targets.

Properties

Molecular Formula

C22H25N3OS

Molecular Weight

379.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(1-benzylpiperidin-4-yl)propanamide

InChI

InChI=1S/C22H25N3OS/c26-21(10-11-22-24-19-8-4-5-9-20(19)27-22)23-18-12-14-25(15-13-18)16-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,26)

InChI Key

KVUPWMMVFWOZHZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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